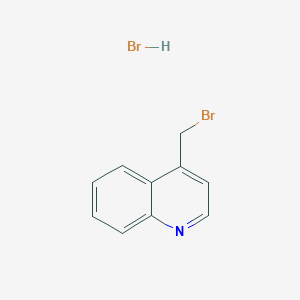

4-(Bromomethyl)quinoline hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGKVBQETYSINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696104 | |

| Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73870-28-7 | |

| Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Bromomethyl)quinoline hydrobromide CAS number 73870-28-7

Executive Summary

4-(Bromomethyl)quinoline hydrobromide is a high-value heterocyclic building block utilized extensively in medicinal chemistry for the introduction of the quinoline scaffold—a "privileged structure" in drug discovery. Unlike its free base counterpart, which is prone to polymerization and degradation, the hydrobromide salt offers superior stability and handling characteristics. This guide details the compound's physicochemical profile, synthesis logic, mechanistic reactivity, and validated protocols for its deployment in the synthesis of kinase inhibitors, antimalarials, and DNA gyrase inhibitors.

Part 1: Chemical Profile & Properties[1]

The stability of the hydrobromide salt (HBr) is the defining feature for researchers. The free base, 4-(bromomethyl)quinoline, contains both a nucleophilic nitrogen (quinoline ring) and a highly electrophilic carbon (benzylic bromide). This duality leads to rapid self-quaternization (polymerization) at room temperature. Protonation of the ring nitrogen (forming the HBr salt) deactivates the nucleophile, rendering the solid stable for storage.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Molecular Formula | C₁₀H₈BrN[1] · HBr | Stoichiometry 1:1 |

| Molecular Weight | 302.99 g/mol | Free base MW: 222.08 g/mol |

| Appearance | White to off-white crystalline solid | Darkens upon light exposure |

| Melting Point | 233–235 °C (dec) | Distinct from free base (~90 °C) |

| Solubility | DMSO, Methanol, Hot Water | Insoluble in hexanes/ether |

| Reactivity Class | Benzylic Electrophile / Lachrymator | Handle in Fume Hood |

| Storage | 2–8 °C, Desiccated, Inert Gas | Hygroscopic; light sensitive |

Part 2: Synthesis & Production Logic

The industrial preparation utilizes the Wohl-Ziegler bromination of 4-methylquinoline (Lepidine). This radical substitution is preferred over direct bromination to maintain aromaticity and target the benzylic position specifically.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the radical pathway and the critical salt formation step that arrests self-polymerization.

Figure 1: Synthesis pathway highlighting the stabilization of the reactive intermediate via salt formation.

Part 3: Mechanistic Utility & Reactivity

The 4-(bromomethyl) moiety is a potent alkylating agent . The methylene carbon is activated by the adjacent electron-deficient quinoline ring, making it highly susceptible to SN2 attack.

Primary Reaction Modes

-

N-Alkylation: Reaction with secondary amines to form tertiary amines (common in kinase inhibitors).

-

O-Alkylation: Reaction with phenols to form ether linkages.

-

S-Alkylation: Reaction with thiols.

The "Self-Quaternization" Trap

Researchers must neutralize the HBr salt in situ during reactions. However, if the free base is generated without a nucleophile present, the quinoline nitrogen of one molecule attacks the bromomethyl group of another.

-

Best Practice: Always add the base (e.g., K₂CO₃, DIPEA) in the presence of the nucleophile, never pre-mix the scaffold with base alone.

Figure 2: In-situ activation mechanism preventing intermolecular side reactions.

Part 4: Therapeutic Applications

The quinoline core is a bioisostere for naphthalene and other bicyclic systems, offering improved water solubility and hydrogen-bonding potential.

Table 2: Application Areas

| Therapeutic Area | Mechanism of Action | Role of Scaffold |

| Oncology | Kinase Inhibition (e.g., c-Met, VEGFR) | The quinoline nitrogen mimics the adenine ring of ATP, binding to the hinge region of the kinase. |

| Infectious Disease | DNA Gyrase / Topoisomerase IV Inhibition | The planar ring intercalates into DNA or binds to the enzyme-DNA complex (similar to fluoroquinolones). |

| Antimalarial | Heme Polymerization Inhibition | Accumulates in the parasite digestive vacuole; the side chain (attached via bromomethyl) modulates resistance. |

Part 5: Validated Experimental Protocol

Protocol: N-Alkylation of a Secondary Amine Objective: To synthesize a tertiary amine quinoline derivative without isolating the unstable free base.

Materials

-

This compound (1.0 eq)

-

Secondary Amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq) or DIPEA (2.5 eq)

-

Acetonitrile (ACN) or DMF (Anhydrous)

-

Sodium Iodide (NaI) (0.1 eq, catalytic - Finkelstein condition optional)

Workflow

-

Preparation:

-

Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Safety Note: This compound is a lachrymator .[2] All weighing must occur in a fume hood.

-

-

Solubilization:

-

Add the Secondary Amine (1.1 eq) and Base (K₂CO₃) to ACN. Stir for 10 minutes.

-

Expert Insight: Adding the amine before the quinoline ensures that as soon as the quinoline free base is generated, it is trapped by the amine, minimizing self-polymerization.

-

-

Addition:

-

Add this compound (1.0 eq) in a single portion.

-

(Optional) Add catalytic NaI to accelerate reaction via in-situ formation of the more reactive iodide.

-

-

Reaction:

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.4–0.6 depending on plate) should disappear. The product usually spots higher or lower depending on the amine polarity.

-

-

Workup (Self-Validating):

-

Dilute with Ethyl Acetate.

-

Wash with Water (x2) and Brine (x1).

-

Dry over MgSO₄ and concentrate.

-

Validation: 1H NMR should show the disappearance of the CH₂-Br singlet (approx. 4.8–5.0 ppm) and the appearance of a new CH₂-N singlet shifted upfield (approx. 3.8–4.2 ppm).

-

Part 6: Safety, Handling & Storage[4]

Hazard Classification:

-

Lachrymator: Causes tearing and respiratory irritation.[2]

Storage Protocol:

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Store under Argon or Nitrogen. The HBr salt is hygroscopic; moisture absorption leads to hydrolysis (forming the alcohol) and release of corrosive HBr gas.

-

Container: Amber glass vials (light sensitive).

Spill Management:

-

Neutralize spills with weak base (Sodium Bicarbonate) before cleaning. Do not wipe dry powder; wet with solvent to prevent airborne dust (lachrymatory).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 157033294, 7-Bromo-4-(trifluoromethyl)quinoline (Analogous Structure Data). Retrieved from .

-

Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.[4] Synlett.[4] Retrieved from .

-

PrepChem. Preparation of 4-(bromomethyl)quinoline. Retrieved from .

-

Thermo Fisher Scientific (2025). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone (Analogous Safety Data). Retrieved from .

-

Parmar, D., et al. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines.[5] Chemistry – An Asian Journal.[5] Retrieved from .

Sources

Technical Whitepaper: 4-(Bromomethyl)quinoline Hydrobromide

Molecular Architecture, Synthetic Pathways, and Applications in Medicinal Chemistry

Executive Summary

4-(Bromomethyl)quinoline hydrobromide (4-BMQ[1]·HBr) is a highly reactive benzylic electrophile serving as a critical intermediate in the synthesis of pharmacologically active quinoline derivatives. Characterized by a quinoline scaffold substituted at the C4 position with a bromomethyl group, this compound functions as a "molecular warhead" for alkylating nucleophiles (amines, thiols, phenols). Its primary utility lies in the development of antimalarial agents, kinase inhibitors, and fluorescent biological probes. This guide provides a rigorous technical analysis of its structural properties, validated synthetic protocols, and mechanistic reactivity profiles.

Part 1: Molecular Architecture & Physicochemical Profile

The reactivity of 4-BMQ[1][2][3][4][5][6]·HBr is dictated by the electron-deficient nature of the quinoline ring combined with the lability of the benzylic C-Br bond. The hydrobromide salt form confers improved thermal stability compared to the free base, which is prone to spontaneous polymerization and hydrolysis.

Structural Specifications

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 4-BMQ[1][7]·HBr |

| CAS Number (Salt) | 73870-28-7 |

| CAS Number (Free Base) | 5632-16-6 |

| Molecular Formula | C₁₀H₈BrN[1] · HBr |

| Molecular Weight | 302.99 g/mol (Salt); 222.08 g/mol (Free Base) |

| Melting Point | 255–258 °C (dec.) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents. |

| Appearance | Off-white to beige crystalline powder |

| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen).[3] |

Electronic Distribution & Reactivity

The C4 position of the quinoline ring is benzylic-like.[1] The nitrogen atom in the ring withdraws electron density, making the C4-methyl protons acidic and the resulting methylene carbon highly electrophilic upon halogenation.

Key Structural Feature: The hydrobromide salt protonates the quinoline nitrogen. This protonation further pulls electron density from the ring, significantly enhancing the electrophilicity of the exocyclic methylene carbon, thereby facilitating rapid nucleophilic attack.

Part 2: Synthetic Routes & Optimization

The synthesis of 4-BMQ·HBr typically proceeds via the radical bromination of 4-methylquinoline (Lepidine) or the nucleophilic substitution of 4-quinolinemethanol. The radical pathway is preferred for industrial scalability, while the alcohol route offers higher purity for small-scale research.

Protocol A: Radical Bromination of Lepidine (Standard Route)

This method utilizes N-Bromosuccinimide (NBS) and a radical initiator.[1]

Reagents:

-

Precursor: 4-Methylquinoline (Lepidine)[8]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (cat.)

-

Solvent: CCl₄ (classic) or Acetonitrile/Benzotrifluoride (green alternatives)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methylquinoline (10 mmol) in anhydrous acetonitrile (50 mL) under Argon.

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Reflux: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of starting material.

-

Filtration: Cool to 0°C. Filter off the precipitated succinimide byproduct.

-

Salt Formation: To the filtrate, add 48% HBr in acetic acid (or HBr gas in ether) dropwise at 0°C.

-

Isolation: The hydrobromide salt precipitates immediately. Filter the solid, wash with cold ether, and dry under vacuum.

Protocol B: Conversion from 4-Quinolinemethanol

Reagents: 4-Quinolinemethanol, PBr₃ or HBr/AcOH. Mechanism: SN1/SN2 substitution of the hydroxyl group. This route avoids radical byproducts but requires a more expensive starting material.

Visualization: Synthesis Workflow

Caption: Figure 1. Radical bromination pathway for the synthesis of this compound.

Part 3: Reactivity & Mechanistic Pathways

4-BMQ·HBr is a potent alkylating agent. Its primary utility in drug discovery is the introduction of the quinoline moiety into a target molecule via Nucleophilic Substitution (SN2) .

Mechanism of Action

The reaction proceeds via a concerted backside attack. The protonated nitrogen (in the salt form) stabilizes the transition state but requires a base (e.g., TEA, DIPEA, K₂CO₃) in the reaction media to liberate the free base in situ or to neutralize the HBr generated during the coupling.

Common Nucleophiles:

-

Amines (R-NH₂): Forms secondary/tertiary amines (common in antimalarials).

-

Thiols (R-SH): Forms thioethers.

-

Phenols (Ar-OH): Forms ether linkages.

Visualization: Nucleophilic Substitution Mechanism

Caption: Figure 2. SN2 mechanism showing nucleophilic attack on the benzylic carbon of 4-BMQ.

Part 4: Applications in Medicinal Chemistry[9][10][11]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types. 4-BMQ·HBr serves as the linker tool to attach this scaffold.

Antimalarial Drug Development

Quinoline derivatives (like Chloroquine and Mefloquine) inhibit the biocrystallization of hemozoin in the malaria parasite.

-

Application: 4-BMQ is used to synthesize novel 4-substituted quinolines that overcome resistance. The bromomethyl group reacts with diamine linkers to create "reversed" chloroquine analogs.

Kinase Inhibitors

Many kinase inhibitors utilize a quinoline core to mimic the adenine ring of ATP.

-

Application: 4-BMQ allows for the attachment of solubilizing groups or specific binding motifs to the C4 position, often targeting the hinge region of kinases such as EGFR or VEGFR.

Fluorescent Probes

Quinolines exhibit intrinsic fluorescence.

-

Application: 4-BMQ is used to label cysteine residues in proteins (via thiol alkylation), serving as a turn-on fluorescent sensor for biological assays.

Part 5: Handling, Safety & Stability

CRITICAL WARNING: this compound is a Lachrymator and Corrosive Agent .

Safety Protocols

-

PPE: Double nitrile gloves, chemical safety goggles, and a face shield are mandatory.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

First Aid:

Stability & Degradation

-

Hydrolysis: In the presence of moisture, the C-Br bond hydrolyzes to form 4-quinolinemethanol and HBr.

-

Storage: Must be stored in amber vials (light sensitive) under Argon at 4°C. If the solid turns yellow/orange, it indicates free bromine release or degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline. Retrieved from [Link]

-

Kouzhagan, D. et al. (2011). Synthesis and antimicrobial activity of some new quinoline derivatives. International Journal of ChemTech Research.[13]

- Musonda, C.C. et al. (2004).Chloroquine-astemizole hybrids: Synthesis and antimalarial activity. Bioorganic & Medicinal Chemistry Letters. (Demonstrates use of 4-substituted quinoline linkers).

Sources

- 1. 5632-16-6|4-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]

- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]

- 4. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 5. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Bromomethyl)quinoline | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. aksci.com [aksci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sphinxsai.com [sphinxsai.com]

4-(Bromomethyl)quinoline Hydrobromide: Physicochemical Profile & Technical Handling Guide

This guide details the physicochemical profile, stability mechanisms, and handling protocols for 4-(Bromomethyl)quinoline hydrobromide , a critical electrophilic intermediate in medicinal chemistry.

Executive Summary

This compound (CAS: 73870-28-7) acts as a pivotal "linchpin" scaffold in the synthesis of quinoline-based therapeutics, particularly for antimalarial (chloroquine analogs), antiviral, and oncology pipelines.[1]

While the free base (4-bromomethylquinoline) is synthetically useful, it suffers from inherent instability due to intermolecular self-alkylation (quaternization). The hydrobromide salt form is engineered to suppress this reactivity, locking the nucleophilic nitrogen and enabling long-term storage. This guide provides the critical data and protocols necessary to manipulate this compound without compromising its integrity.

Physicochemical Properties

The following data distinguishes the stable salt form from the reactive free base. Researchers must verify which form is required for their specific reaction conditions (e.g., biphasic nucleophilic substitution vs. direct salt coupling).

Table 1: Core Physical Data

| Property | Hydrobromide Salt (Stable) | Free Base (Reactive) |

| CAS Number | 73870-28-7 | 5632-16-6 |

| Molecular Formula | C₁₀H₈BrN[1][2] · HBr | C₁₀H₈BrN |

| Molecular Weight | 302.99 g/mol | 222.08 g/mol |

| Appearance | White to off-white crystalline solid | Yellowish solid / low-melting mass |

| Melting Point | 233 – 235 °C (dec.) | 58 – 59 °C |

| Solubility | Soluble: DMSO, Methanol, Water (slow hydrolysis)Insoluble: Hexanes, Et₂O, DCM | Soluble: DCM, Chloroform, TolueneInsoluble: Water |

| pKa (Conjugate Acid) | ~4.5 (Quinolinium nitrogen) | N/A |

| Hygroscopicity | Moderate (Store desiccated) | Low |

Spectroscopic Identification (¹H NMR)

Solvent: DMSO-d₆ (Salt form)

-

Benzylic Protons (-CH₂Br): Singlet, δ 5.10 – 5.25 ppm.[1] (Downfield shift due to electron-deficient ring and protonation).

-

Aromatic Ring: Multiplets, δ 7.8 – 9.2 ppm.[3][4] The proton adjacent to the nitrogen (C2-H) typically appears as a doublet at the most downfield position (~9.1-9.2 ppm).

Stability & Reactivity Profile

Understanding the degradation pathways is essential for yield optimization.

The Self-Alkylation Hazard

The free base contains both a nucleophile (quinoline nitrogen) and an electrophile (bromomethyl group).[1] In solution or melt, it undergoes intermolecular N-alkylation , forming an insoluble quaternary ammonium polymer.

-

Mechanism: Molecule A attacks Molecule B → Dimer → Polymer.

-

Prevention: Protonation of the nitrogen (HBr salt) removes its nucleophilicity, rendering the solid stable.

Hydrolysis Sensitivity

The benzylic bromide bond is susceptible to hydrolysis, especially in the salt form where the electron-withdrawing quinolinium ring activates the benzylic position.

-

Risk: Exposure to moist air converts the bromide to the alcohol (4-(hydroxymethyl)quinoline).

-

Indicator: Appearance of a broad O-H stretch in IR (~3300 cm⁻¹) or a shift in the benzylic CH₂ NMR signal.

Experimental Protocols

Protocol A: Synthesis & Salt Formation

Objective: Selective bromination of Lepidine (4-methylquinoline) followed by salt stabilization.

Reagents:

-

4-Methylquinoline (Lepidine)

-

N-Bromosuccinimide (NBS) [1.05 eq][1]

-

Benzoyl Peroxide (cat.)

-

Solvent: CCl₄ or Benzene (anhydrous)[1]

-

Quenching: 48% HBr (aq) or HBr/Acetic Acid

Workflow:

-

Radical Initiation: Reflux Lepidine, NBS, and initiator in CCl₄. Monitor consumption of starting material (TLC: Hexane/EtOAc 8:2).

-

Filtration: Cool to 0°C. Filter off succinimide byproduct.

-

Salt Precipitation:

-

Option 1 (Anhydrous): Bubble dry HBr gas into the filtrate.

-

Option 2 (Standard): Add HBr in acetic acid dropwise.

-

-

Isolation: The hydrobromide salt precipitates immediately. Filter and wash with cold ether to remove residual bromine/impurities.

-

Drying: Vacuum dry over P₂O₅. Do not heat above 60°C to avoid darkening.

Protocol B: Free Base Liberation (In Situ)

Objective: Generate the reactive free base immediately prior to N-alkylation or coupling.

-

Suspend 4-(Bromomethyl)quinoline HBr in DCM.

-

Add 1.1 eq of saturated NaHCO₃ or 1M NaOH (cold).

-

Stir vigorously for 10 minutes until the solid dissolves and partitions into the organic layer.

-

Separate the organic phase, dry over MgSO₄, and filter.

-

Use immediately. Do not concentrate to dryness unless necessary (risk of polymerization).

Visualizations

Figure 1: Synthesis and Stabilization Workflow

This diagram illustrates the conversion of Lepidine to the stable salt and its subsequent reactivation.[1]

Caption: The "Stabilization Loop" (Green) is critical for storage.[1] The Red path indicates the degradation risk of the free base.[1]

Figure 2: Reactivity Pathways

The dual reactivity of the scaffold allows for diverse functionalization.[1]

Caption: Primary synthetic utility lies in SN2 displacements (Blue path) for constructing complex drug scaffolds.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Lachrymator: The compound (especially the free base) releases vapors that cause severe eye irritation and tearing. Handle only in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline. Retrieved from [Link][5]

-

Vyas, V. K., et al. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini-Reviews in Medicinal Chemistry. (Contextual reference for quinoline synthesis). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 4-(Bromomethyl)quinoline Hydrobromide

Executive Summary & Compound Identity

4-(Bromomethyl)quinoline hydrobromide is a specialized electrophilic intermediate primarily used in the synthesis of bioactive quinoline derivatives, including receptor antagonists and enzyme inhibitors. Its utility stems from the high reactivity of the benzylic bromide moiety, which facilitates

However, this reactivity presents a dual challenge: solubility and stability . The compound is prone to rapid solvolysis (hydrolysis/alcoholysis) in protic solvents. This guide replaces static solubility tables with a dynamic Solubility-Stability Protocol , ensuring researchers can prepare solutions without compromising chemical integrity.

Chemical Profile

| Property | Data |

| Compound Name | This compound |

| CAS Number | 73870-28-7 (Salt) / 5632-16-6 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 302.99 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >200°C (dec.)[1][2][3][4][5][6] (Predicted based on analogous quinoline salts) |

| Primary Hazard | Lachrymator , Corrosive (Causes severe skin/eye burns) |

Physicochemical Solubility Landscape

The solubility of this compound is governed by the competition between its ionic lattice energy (stabilized by the

Solubility Matrix

Note: "Soluble" implies >10 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <1 mg/mL.[1]

| Solvent Class | Solvent | Solubility Rating | Stability Risk | Application |

| Polar Aprotic | DMSO | High | Low | Preferred for bioassay stock solutions. |

| Polar Aprotic | DMF | High | Low | Alternative stock solvent; easier to remove than DMSO. |

| Polar Protic | Methanol | Moderate (Hot) / Low (Cold) | Critical | Recrystallization only. High risk of methanolysis to the methyl ether. |

| Polar Protic | Water | Soluble | Critical | Rapid hydrolysis to 4-(hydroxymethyl)quinoline. Avoid storage. |

| Chlorinated | DCM / | Insoluble / Sparingly | Low | Used for washing/trituration to remove non-polar impurities. |

| Non-Polar | Ether / Hexane | Insoluble | Low | Anti-solvent for precipitation of the salt. |

The Solvolysis Trap

The benzylic bromide position is highly activated.[1] In water or alcohols, the compound undergoes solvolysis, converting the active bromide into an alcohol or ether, rendering the material useless for nucleophilic substitution.

Figure 1: Solvolysis pathways.[1] The presence of water or methanol rapidly degrades the active bromomethyl species into inactive byproducts.

Experimental Protocol: Kinetic Solubility Assessment

Do not rely on visual inspection alone. Because the hydrolysis product (alcohol) is often more soluble than the starting bromide, a clear solution in water may indicate degradation, not stable dissolution.

Objective

To determine the maximum solubility of 4-(Bromomethyl)quinoline HBr in a target solvent while verifying chemical stability.

Materials

-

Compound: 4-(Bromomethyl)quinoline HBr (approx. 10 mg).

-

Solvents: Anhydrous DMSO, HPLC-grade Water, Methanol.[1]

-

Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry).[1]

Workflow Step-by-Step

-

Preparation of Stock (The Control):

-

Dissolve 1.0 mg of compound in 100 µL of anhydrous DMSO .

-

Rationale: DMSO prevents solvolysis, establishing a baseline for the intact parent ion (

Da for the free base cation).

-

-

Solvent Challenge:

-

Add 1.0 mg of solid compound to 100 µL of the target solvent (e.g., Water or Methanol).[1]

-

Vortex for 30 seconds.

-

Observation: Record if the solid dissolves immediately, slowly, or remains visible.

-

-

Immediate QC (The "Self-Validating" Step):

-

Time = 0 min: Immediately inject 5 µL of the solution into the LC-MS.

-

Time = 60 min: Re-inject the same sample after 1 hour on the bench.

-

-

Data Interpretation:

-

Stable Solubility: Peak area of Parent (222 m/z) remains constant >98% between T=0 and T=60.

-

Instability: Appearance of mass 160 m/z (Hydroxymethyl derivative) or 174 m/z (Methoxymethyl derivative).

-

Figure 2: Kinetic Solubility Assessment Workflow. This protocol differentiates between true solubility and degradation-induced dissolution.

Handling & Safety (Lachrymator)

This compound is a lachrymator (tear gas agent) and a corrosive alkylating agent. Standard fume hood protocols are insufficient without specific precautions.

-

Engineering Controls: Handle only in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1]

-

Decontamination:

-

Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate (to quench the alkyl bromide) before wiping.

-

Glassware should be rinsed with a dilute alkaline solution (e.g., 5% NaOH in Ethanol) to degrade residual traces before removal from the hood.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline. Retrieved January 29, 2026 from [Link]

Sources

- 1. 4-(Hydroxymethyl)quinoline | C10H9NO | CID 80479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]

- 3. 5632-16-6 CAS MSDS (4-Bromomethylquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one - Google Patents [patents.google.com]

- 5. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]

- 6. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]

Ensuring Experimental Integrity: A Guide to the Stability and Storage of 4-(Bromomethyl)quinoline Hydrobromide

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a pivotal reagent in medicinal chemistry and pharmaceutical development, 4-(Bromomethyl)quinoline hydrobromide is a highly reactive intermediate valued for its role in constructing complex molecular architectures. Its utility is intrinsically linked to its reactive bromomethyl group, a feature that also renders it susceptible to degradation. An incomplete understanding of its stability can lead to inconsistent reaction yields, the introduction of impurities, and ultimately, compromised research data.

This guide, written from the perspective of a Senior Application Scientist, moves beyond simple storage instructions. It delves into the chemical causality behind its instability, provides field-proven handling protocols, and outlines a self-validating experimental workflow to assess its long-term stability. Our objective is to empower researchers to maintain the integrity of this crucial building block, ensuring the reliability and reproducibility of their scientific outcomes.

The Chemical Profile: Understanding Inherent Reactivity

This compound is a salt, typically a crystalline solid, comprised of a protonated quinoline nucleus with a bromomethyl substituent at the 4-position. Its reactivity is dominated by the C-Br bond in the bromomethyl group. This bond is analogous to that in benzyl bromide, making the carbon atom an electrophilic center highly susceptible to nucleophilic attack. The stability of the resulting carbocation intermediate is enhanced by the aromatic quinoline system, facilitating both SN1 and SN2 reaction pathways.

The hydrobromide salt form contributes to its solid state, which can enhance stability compared to a free base oil. However, salts can also be hygroscopic, a critical factor in the compound's degradation profile, as we will explore.

Critical Factors Governing Stability

The long-term integrity of this compound is not governed by a single parameter but by the interplay of several environmental factors. Understanding the mechanism of their impact is key to preventing degradation.

Moisture: The Primary Degradation Pathway

The most significant threat to the stability of this compound is moisture. Water can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in a hydrolysis reaction. This process cleaves the C-Br bond, replacing it with a hydroxyl (-OH) group and generating hydrogen bromide as a byproduct. The resulting impurity, 4-(hydroxymethyl)quinoline, is often unreactive in subsequent intended reactions, leading to lower yields and complicating purification. Given the compound is a hydrobromide salt, it can attract atmospheric moisture, making stringent control of humidity essential.

Caption: Experimental workflow for a comprehensive stability assessment study.

Step 1: Forced Degradation Study

The initial step is to intentionally degrade the compound under harsh conditions to understand how it breaks down. [1]This is crucial for developing an analytical method that can distinguish the parent compound from its degradation products.

-

Protocol:

-

Prepare solutions of this compound.

-

Expose separate aliquots to the following conditions:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at room temperature

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Store solid at 80°C

-

Photolytic: Expose to UV light (per ICH Q1B guidelines)

-

-

Analyze all samples by an initial HPLC method to identify degradation peaks.

-

Step 2: Development of a Stability-Indicating HPLC Method

The analytical method must be able to accurately quantify the parent compound without interference from any degradation products, excipients, or impurities. [2]* Protocol:

- Column: Use a C18 reverse-phase column.

- Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a common starting point for quinoline derivatives.

- Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis scan).

- Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak.

Step 3: Formal Stability Study Protocol

This phase involves storing the material under controlled conditions for an extended period and testing it at specific intervals. [3][4]* Protocol:

- Package the material as described in the storage and handling protocol (Section 3).

- Place a sufficient number of samples into stability chambers set to the desired conditions. Recommended conditions include:

- Long-Term: 2-8°C

- Accelerated: 25°C / 60% Relative Humidity (RH)

- Establish a testing schedule. For a 12-month study, typical time points are: 0, 3, 6, 9, and 12 months. [5] 4. At each time point, pull samples from each storage condition and test for:

- Appearance (visual inspection for color change, etc.)

- Purity/Assay by the validated stability-indicating HPLC method.

- Identification (e.g., by comparing retention time and UV spectrum to a reference standard).

Step 4: Data Interpretation and Establishing a Re-Test Period

The re-test period is the timeframe during which the material is expected to remain within its quality specifications under the defined storage conditions.

-

Analysis:

-

Plot the purity/assay results versus time for each storage condition.

-

Look for trends in degradation. A "significant change" is often defined as a 5% decrease in assay from the initial value. [4] * Data from accelerated conditions can be used to predict long-term stability and evaluate the impact of short-term excursions from ideal storage, such as during shipping. [4] * Based on the long-term data, a re-test date is assigned. For example, if the material remains stable for 12 months at 2-8°C, a 12-month re-test period under those conditions can be established.

-

Conclusion

This compound is a powerful synthetic tool, but its reactive nature demands a rigorous and informed approach to its storage and handling. By understanding that its primary vulnerability is hydrolysis, and by implementing a multi-faceted protection strategy involving controlled temperature, desiccation, protection from light, and an inert atmosphere, researchers can safeguard its chemical integrity. For critical applications, conducting a formal stability study provides the ultimate assurance of quality, ensuring that this valuable intermediate contributes to the success, rather than the complication, of your research and development efforts.

References

- SGS Belgium. Pharmaceutical Stability Testing and Storage. [URL: https://www.sgs.com/en/services/pharmaceutical-stability-testing-and-storage]

- AK Scientific, Inc. 4-Bromomethyl-2(1H)-quinolinone Safety Data Sheet. [URL: https://www.aksci.com/sds/AKSCI/4876-10-2.pdf]

- ECHEMI. 4-Bromomethyl-1,2-dihydroquinoline-2-one SDS. [URL: https://www.echemi.com/sds/4-Bromomethyl-1,2-dihydroquinoline-2-one-cas-4876-10-2.html]

- Safety Data Sheet. Benzyl-Bromide. (2013-03-19). [URL: https://www.mn-net.com/tabid/10586/default.aspx]

- Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023-02-22). [URL: https://www.parameter.com/blog/stability-testing-for-pharmaceuticals-more/]

- Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. [URL: https://www.coleparmer.com/msds/00/B65780.pdf]

- New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0212.pdf]

- Santa Cruz Biotechnology. Benzyl bromide Safety Data Sheet.

- TCI EUROPE N.V. 4-Bromopyridine Hydrobromide Safety Data Sheet. (2025-01-28). [URL: https://www.tcichemicals.com/BE/en/sds/B1171_E_1.pdf]

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [URL: https://japsonline.com/admin/php/uploads/463_pdf.pdf]

- Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. [URL: https://www.benchchem.

- Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [URL: https://vicihealthsciences.com/stability-testing-for-pharmaceutical-drug-products/]

- Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [URL: https://www.fmhaca.gov.et/wp-content/uploads/2022/01/Guidelines-on-Stability-Testing-of-FPPs-and-APIs-1.pdf]

- BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/73870-28-7.html]

Sources

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)quinoline Hydrobromide

This guide provides comprehensive safety and handling protocols for 4-(Bromomethyl)quinoline hydrobromide, a reactive reagent utilized in pharmaceutical research and development.[1] As an important intermediate, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals, offering technical insights and actionable procedures grounded in established safety principles.

Compound Profile and Hazard Identification

This compound (CAS No. 73870-28-7) is a quinoline derivative that serves as a key building block in organic synthesis.[2] Its utility is derived from the reactive bromomethyl group, which allows for the introduction of the quinoline moiety into larger molecules. However, this reactivity also underpins its hazardous nature.

1.1. GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its corrosive and irritant properties.

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3][6]

-

Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[6]

It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[5]

Table 1: Hazard Identification

| Hazard Statement | Code | Description |

| H314 | Skin Corrosion | Causes severe skin burns and eye damage.[3] |

| H318 | Eye Damage | Causes serious eye damage.[3][4][7] |

| H335 | Respiratory Irritation | May cause respiratory irritation.[3][6] |

| H302 | Acute Toxicity (Oral) | Harmful if swallowed.[6] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.

2.1. Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This is the primary means of preventing inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[8] Given the severe eye damage risk, a full-face shield used in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[8][9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough time data for this compound, it is prudent to use double gloving, especially for prolonged handling.[9] Nitrile gloves are a common choice, but it is advisable to consult the manufacturer's compatibility data. Gloves should be inspected before use and changed frequently, or immediately if contamination is suspected.[9]

-

Lab Coat/Protective Clothing: A flame-retardant lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat.[10]

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10][11]

Diagram 1: PPE Selection Workflow

Caption: A workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to minimize risks.

3.1. Handling

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][12]

-

Wash hands and any exposed skin thoroughly after handling.[3][5]

3.2. Storage

-

Store under an inert atmosphere to prevent degradation.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][13]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[3][4]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting.[3][12] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[10]

4.2. Spill and Leak Procedures

-

Personal Precautions: Evacuate unnecessary personnel.[13] Wear appropriate PPE as described in Section 2.2.[3] Ensure adequate ventilation.[4]

-

Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so.[4][10] For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[4]

Diagram 2: Spill Response Protocol

Caption: A step-by-step spill response protocol.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.[12]

-

Product Disposal: Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]

-

Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[10] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[10]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉Br₂N |

| Molecular Weight | 302.99 g/mol [2] |

| Appearance | White solid[5] |

| Melting Point | 189-192 °C |

| Solubility | No data available |

| Flash Point | Not applicable |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.[10]

-

Incompatible Materials: No specific data is available, but it should be kept away from strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[4]

References

-

Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

PubChem. (n.d.). 4-(Bromomethyl)quinoline. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

-

Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Retrieved from [Link]

Sources

- 1. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]

- 2. 73870-28-7|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hsa.ie [hsa.ie]

- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]

- 10. echemi.com [echemi.com]

- 11. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. lobachemie.com [lobachemie.com]

4-(Bromomethyl)quinoline hydrobromide mechanism of action

Mechanism of Action, Synthetic Utility, and Analytical Applications

Executive Summary

4-(Bromomethyl)quinoline hydrobromide (CAS: 35975-57-6) is a high-reactivity heterocyclic building block, not a direct pharmaceutical agent. Its primary "mechanism of action" is chemical rather than pharmacological: it functions as a potent electrophilic alkylating agent .

In drug discovery, it serves as a critical "privileged scaffold" precursor, enabling the attachment of the bioactive quinoline moiety to various pharmacophores. This is essential for synthesizing hybrid antimalarials (to reverse chloroquine resistance) and kinase inhibitors . In analytical chemistry, it acts as a fluorogenic derivatization reagent , reacting with non-fluorescent carboxylic acids (e.g., fatty acids) to render them detectable via HPLC-FLD.

Part 1: Chemical Mechanism of Action (The Alkylating Warhead)

The core utility of this compound lies in the high reactivity of its exocyclic methylene bromide group. The quinoline ring acts as an electron-withdrawing system, making the benzylic-like carbon at position 4 highly susceptible to nucleophilic attack.

1.1 The

Reaction Coordinate

The reaction proceeds via a classic bimolecular nucleophilic substitution (

-

The Electrophile: The methylene carbon attached to the bromine.

-

The Nucleophile: Typically amines (primary/secondary), thiols, or carboxylates.

-

The Leaving Group: Bromide ion (

), which is a weak base and excellent leaving group. -

The Salt Effect: As a hydrobromide salt (

), the molecule is stable but acidic. Successful coupling often requires an auxiliary base (e.g.,

DOT Diagram: Chemical Reaction Mechanism

Figure 1: The

Part 2: Synthetic Utility in Drug Design

Researchers utilize this intermediate to introduce the quinoline ring, a moiety known to intercalate into DNA and inhibit enzymes.

2.1 Case Study: Hybrid Antimalarial Synthesis

Resistance to chloroquine (a 4-aminoquinoline) is a major global health challenge. A proven strategy to reverse resistance is synthesizing hybrid molecules that combine a quinoline core with a reversal agent (e.g., a triazole or another pharmacophore).

-

Role of 4-(Bromomethyl)quinoline: It acts as the linker. Unlike chloroquine synthesis (which uses 4,7-dichloroquinoline), this reagent provides a methylene "spacer" that alters the binding geometry, potentially evading the resistance mechanisms of the Plasmodium falciparum chloroquine resistance transporter (PfCRT).

Protocol: General Coupling with an Amine Scaffold

-

Preparation: Dissolve the amine-containing pharmacophore (1.0 equiv) in anhydrous DMF or Acetonitrile.

-

Activation: Add Potassium Carbonate (

, 2.5 equiv) to scavenge the HBr and generated acid. Stir for 15 minutes. -

Alkylation: Add this compound (1.1 equiv) slowly to the mixture.

-

Reaction: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Shift in

due to loss of polar amine H-bond donors). -

Workup: Dilute with water, extract with Ethyl Acetate. The quinoline nitrogen renders the product basic; purification often requires column chromatography with a methanol/DCM gradient.

Part 3: Analytical Application (Fluorescence Labeling)

For analytical scientists, 4-(Bromomethyl)quinoline is a vital tool for Pre-column Derivatization in HPLC. Many biologically significant lipids (fatty acids, prostaglandins) lack chromophores, making them invisible to UV-Vis detectors.

3.1 Mechanism of Fluorescence

The quinoline ring is naturally fluorescent. By esterifying a non-fluorescent carboxylic acid with this reagent, the entire molecule becomes fluorescent, allowing for picomolar detection limits.

Data: Comparative Detection Limits

| Analyte Type | Detection Method (Native) | Detection Method (Derivatized with 4-BMQ) | Sensitivity Gain |

| Fatty Acids | UV (205 nm) - Low Specificity | Fluorescence (Ex: 350nm, Em: 450nm) | ~100x - 500x |

| Prostaglandins | UV (200 nm) - High Noise | Fluorescence (Ex: 350nm, Em: 450nm) | >1000x |

| Thiols | Electrochemical (Complex) | Fluorescence (Stable Thioether) | High Stability |

DOT Diagram: Analytical Workflow

Figure 2: Workflow for converting non-fluorescent biological samples into fluorescent derivatives for high-sensitivity analysis.

Part 4: Handling, Stability, and Safety

This compound is a benzylic halide , a class of chemicals known for specific hazards and stability issues.

-

Lachrymator: The compound can release vapors that severely irritate the eyes and respiratory tract. Always handle in a functioning fume hood.

-

Hygroscopicity: As a hydrobromide salt, it attracts moisture. Water can hydrolyze the bromine, converting the reactive reagent into the unreactive alcohol (4-(Hydroxymethyl)quinoline).

-

Storage: Store at -20°C in a desiccator.

-

-

Skin Sensitization: Direct contact can cause alkylation of skin proteins, leading to severe dermatitis. Double-gloving (Nitrile) is mandatory.

References

-

Musonda, C. C., et al. (2004). "Chloroquine resistance reversal: Synthesis and biological evaluation of new 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.

-

Kou, X., et al. (2023). "NBS-mediated bromination and dehydrogenation of tetrahydroquinoline: Scope and mechanistic study." RSC Advances.

-

Thermo Fisher Scientific. (2024). "Derivatization Reagents for Carboxylic Acids: Fluorescent Alkyl Halides." Molecular Probes Handbook.

-

Vandekerckhove, J., et al. (1991). "Quinoline-based fluorescent derivatization for high-performance liquid chromatography of carboxylic acids." Journal of Chromatography A.

Technical Guide: Spectroscopic Data for 4-(Bromomethyl)quinoline Hydrobromide

This technical guide details the spectroscopic characterization of 4-(Bromomethyl)quinoline hydrobromide , a critical electrophilic intermediate in medicinal chemistry used for installing the quinoline moiety into pharmacological targets (e.g., kinase inhibitors, antimalarials).

Compound: this compound

CAS No: 73870-28-7 (Salt); 5632-16-6 (Free Base)

Formula: C

Executive Summary & Application Context

This compound is a highly reactive benzylic bromide equivalent. Unlike its free base, which is prone to polymerization and hydrolysis, the hydrobromide salt offers enhanced stability and crystallinity. It serves as a "soft" electrophile in S

Critical Handling Note: This compound is a potent lachrymator and skin irritant. The benzylic bromide bond is labile; exposure to moisture rapidly generates 4-(hydroxymethyl)quinoline (hydrolysis impurity).

Synthesis & Preparation Workflow

Understanding the synthesis is prerequisite to interpreting the spectra, as the primary impurities (starting material and hydrolysis product) have distinct spectral signatures.

Synthetic Route

The standard industrial preparation involves the radical bromination of 4-methylquinoline (Lepidine) followed by salt formation.

-

Radical Bromination: Lepidine + NBS (or Br

) -

Salt Formation: Free Base + HBr (g) or HBr/AcOH

Hydrobromide Salt (Precipitate).

Workflow Diagram

Figure 1: Synthesis pathway highlighting the transition from the unstable free base to the stable hydrobromide salt.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent: DMSO-d

H NMR Data Table (DMSO-d

, 400 MHz)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| NH | 13.5 - 14.5 | Broad s | 1H | Exchangeable acidic proton on Nitrogen. Often broad or invisible if "wet" solvent is used. |

| H-2 | 9.15 - 9.25 | d ( | 1H | Most deshielded aromatic proton; adjacent to N |

| H-8 | 8.45 - 8.55 | d ( | 1H | Deshielded by peri-interaction and N |

| H-5 | 8.25 - 8.35 | d ( | 1H | Aromatic ring proton. |

| H-3 | 8.10 - 8.20 | d ( | 1H | Coupled to H-2. |

| H-7 | 8.00 - 8.10 | t / m | 1H | Benzenoid ring proton. |

| H-6 | 7.85 - 7.95 | t / m | 1H | Benzenoid ring proton. |

| CH | 5.25 - 5.35 | s | 2H | Diagnostic Peak. Sharp singlet. Shifts upfield to ~4.8 ppm in free base. |

Critical Quality Control Checks:

-

Lepidine Impurity: Look for a singlet at

2.9 - 3.0 ppm (Ar-CH -

Hydrolysis Impurity: Look for a singlet at

5.05 ppm (CH -

Water Content: HBr salts are hygroscopic. A large water peak at

3.33 ppm (in DMSO) indicates moisture absorption, which accelerates hydrolysis.

B. Infrared (IR) Spectroscopy

The IR spectrum validates the salt form and the integrity of the alkyl bromide.

Key Absorption Bands (KBr Pellet / ATR)

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 2800 - 3100 | N-H | Ammonium Salt | Broad, multiple bands ("ammonium band"). Indicates salt formation. |

| 3050 | C-H Stretch | Aromatic | Weak, often obscured by N-H |

| 1610, 1590 | C=C / C=N Stretch | Quinoline Ring | Characteristic skeletal vibrations. |

| 1200 - 1250 | CH | Alkyl Halide | Diagnostic wagging vibration. |

| 600 - 700 | C-Br Stretch | Alkyl Bromide | Strong, sharp band. Often |

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: To prevent in-tube hydrolysis during analysis.

-

Dry the Tube: Use an oven-dried NMR tube to minimize surface moisture.

-

Solvent Choice: Use DMSO-d

from a fresh ampoule (or stored over molecular sieves). Avoid CDCl -

Concentration: Dissolve

10 mg of the salt in 0.6 mL DMSO-d -

Acquisition: Run the scan immediately. If the NH

peak is critical for validation, do not heat the sample.

Protocol 2: Differentiation from Free Base

If the identity of the white powder is (Free base vs. HBr salt), perform the Silver Nitrate Test :

-

Dissolve 5 mg of sample in 1 mL ethanol/water (1:1).

-

Add 2 drops of 0.1 M AgNO

solution. -

Observation:

-

Immediate heavy precipitate (AgBr): Indicates ionic bromide (HBr salt).

-

Slow/No precipitate (cold): Indicates covalent bromide (Free base) - requires heating to hydrolyze first.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9(4), 82-93.[1] (Provides general bromination protocols and quinoline NMR assignments).

Sources

Commercial suppliers of 4-(Bromomethyl)quinoline hydrobromide

An In-depth Technical Guide to 4-(Bromomethyl)quinoline Hydrobromide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal reagent in organic synthesis, particularly valued in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the reactive bromomethyl group serves as a versatile handle for introducing the quinoline moiety into a wide array of molecular architectures. This guide provides a comprehensive overview of this compound, covering its commercial sourcing, physicochemical properties, synthesis, applications, and essential safety protocols. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the technical knowledge and practical insights necessary for the effective and safe utilization of this compound in a laboratory setting.

Section 1: Commercial Sourcing and Supplier Evaluation

The procurement of high-quality starting materials is a cornerstone of successful research. For a reactive compound like this compound, ensuring purity and batch-to-batch consistency is critical. Several reputable chemical suppliers offer this reagent, and a systematic approach to supplier selection is recommended.

Leading Commercial Suppliers

A survey of the chemical supply landscape reveals several key vendors for this compound. The following table summarizes the offerings from prominent suppliers, though availability and specifications are subject to change and should always be verified directly with the supplier.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | ≥98% | 1 g, 5 g | 5336-98-1 |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1 g, 5 g | 5336-98-1 |

| TCI (Tokyo Chemical Industry) | >98.0% (T) | 1 g, 5 g | 5336-98-1 |

| Santa Cruz Biotechnology | - | 1 g, 5 g | 5336-98-1 |

Supplier Selection Workflow

Choosing the right supplier involves more than just comparing prices. The following workflow outlines a robust process for evaluating and selecting a supplier for this compound.

Caption: A simplified synthetic pathway for this compound.

Reactivity

The primary mode of reactivity for this compound is as an electrophile. The C-Br bond is polarized, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of the quinolin-4-ylmethyl group onto a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. The hydrobromide salt form enhances the stability of the compound for storage but may require neutralization or basic conditions in subsequent reactions to liberate the free base for optimal reactivity.

Section 4: Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: It is a key building block for the synthesis of novel therapeutic agents. The quinoline moiety is found in many drugs, and this reagent provides a straightforward way to incorporate it.

-

Fluorescent Probes: The quinoline ring system is fluorescent, making this compound a useful precursor for the development of fluorescent labels and probes for biological imaging and assays.

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.

Section 5: Experimental Protocol - N-Alkylation of an Amine

This protocol details a representative procedure for the N-alkylation of a primary amine with this compound.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Add this compound (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Caption: An experimental workflow for N-alkylation.

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. It is a lachrymator.

-

Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Section 7: Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. A comprehensive understanding of its properties, sourcing, and safe handling is paramount for its effective use in research and development. By following the guidelines and protocols outlined in this document, researchers can confidently and safely incorporate this powerful building block into their synthetic strategies, paving the way for new discoveries in science and medicine.

References

An In-Depth Technical Guide to the Purity and Analysis of 4-(Bromomethyl)quinoline Hydrobromide

Foreword: Understanding the Analytical Imperative for a Reactive Intermediate

4-(Bromomethyl)quinoline hydrobromide is a highly reactive bifunctional molecule. It possesses a nucleophilic quinoline core, susceptible to electrophilic substitution, and a highly electrophilic benzylic bromide moiety, primed for nucleophilic displacement. Its role as a key intermediate in the synthesis of complex pharmaceutical agents and functional materials demands a rigorous and holistic understanding of its purity. The presence of even minor impurities can have profound consequences on the yield, purity, and safety profile of subsequent synthetic steps.

This guide moves beyond a simple recitation of methods. It provides a framework for thinking about the analysis of this and similar reactive intermediates. We will explore the causality behind methodological choices, establishing a self-validating analytical system where orthogonal techniques provide a confident and comprehensive purity assessment.

The Molecular Profile: Structure, Stability, and the Significance of the Hydrobromide Salt

4-(Bromomethyl)quinoline is a benzylic bromide. The C-Br bond is activated by the adjacent quinoline ring system, which can stabilize the incipient carbocation or radical formed upon bond cleavage.[1] This inherent reactivity makes the free base form prone to degradation via hydrolysis, self-alkylation (polymerization), or oxidation over time.

The formation of the hydrobromide salt is a critical strategy for enhancing stability. Protonation of the quinoline nitrogen (a weak base) deactivates the ring towards electrophilic attack and reduces its nucleophilicity, mitigating pathways for self-degradation.[2] However, the salt form introduces its own analytical challenges, namely the need to assay both the organic cation and the bromide counter-ion.

Table 1: Physicochemical Properties of 4-(Bromomethyl)quinoline and its Hydrobromide Salt

| Property | 4-(Bromomethyl)quinoline (Free Base) | This compound | Rationale & Significance |

| CAS Number | 5632-16-6[3] | 73870-28-7[4] | Unambiguous identification for regulatory and procurement purposes. |

| Molecular Formula | C₁₀H₈BrN[3] | C₁₀H₉Br₂N | The hydrobromide adds HBr to the molecular formula. |

| Molecular Weight | 222.08 g/mol [3] | 303.00 g/mol | Essential for all gravimetric and molarity-based calculations in quantitative analyses (qNMR, Titration). |

| Appearance | White to yellow crystalline solid | Off-white to beige solid | Color may indicate the presence of trace impurities or degradation products. Consistency is a key quality attribute. |

| Stability | Prone to degradation[5] | Enhanced stability | Salt formation is key for shelf-life and handling. The analytical plan must account for potential degradation. |

The Impurity Landscape: A Process-Oriented Perspective

A robust analytical strategy is built upon a theoretical understanding of potential impurities. For this compound, these can be categorized based on their origin.

-

Process-Related Impurities (Synthesis):

-

Starting Material: Unreacted 4-methylquinoline.

-

Over-bromination Products: Bromination of the quinoline ring can occur, leading to positional isomers of dibromo-4-methylquinoline or even 4-(bromomethyl)-x-bromoquinoline. Studies on the bromination of other quinoline derivatives show that mixtures of mono- and di-brominated products are common.[6][7] These are often difficult to separate due to similar polarities.

-

Positional Isomers: Depending on the synthetic route, trace amounts of other isomers (e.g., 2-(Bromomethyl)quinoline) could be present.

-

-

Degradation Products:

-

Hydrolysis Product: 4-(Hydroxymethyl)quinoline, formed by the reaction of the benzylic bromide with trace water.

-

Oxidation Product: Quinoline-4-carbaldehyde.

-

Polymeric Impurities: Formed from the self-alkylation of the molecule. These are often non-volatile and may not be observed by GC but can be detected by HPLC as late-eluting peaks.

-

The analytical workflow must be designed to separate and quantify these specific, chemically diverse impurities.

An Orthogonal Approach to Purity Determination

No single analytical technique can provide a complete picture of purity. We must employ an orthogonal strategy, where different methods measure distinct chemical properties. This cross-validation is the cornerstone of a trustworthy analytical package.

Caption: Orthogonal Analytical Workflow for 4-(Bromomethyl)quinoline HBr.

Detailed Analytical Methodologies

Method 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase (RP) HPLC is the workhorse for purity analysis of moderately polar organic molecules. It excels at separating compounds with subtle structural differences, such as positional isomers or degradation products where a hydroxyl group replaces the bromide. A C18 stationary phase provides a non-polar surface that retains the quinoline ring system, while a polar mobile phase (typically acetonitrile/water or methanol/water) elutes the components. An acidic modifier in the mobile phase is crucial; it ensures the quinoline nitrogen is consistently protonated, preventing peak tailing and improving chromatographic performance. UV detection is ideal as the quinoline ring is a strong chromophore.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Elution:

-

Start at 10% B.

-

Linear ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 2 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute 1:10 in the same solvent for a final concentration of 0.1 mg/mL.

-

Analysis: Integrate all peaks. Purity is reported as the area percent of the main peak relative to the total area of all peaks.

Trustworthiness: The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities. The gradient method ensures that both early-eluting polar impurities (like the hydrolysis product) and late-eluting non-polar impurities (like polymers or dibrominated species) are observed.

Method 2: Identity and Absolute Purity by Quantitative ¹H-NMR (qNMR)

Causality: While HPLC provides a purity profile, qNMR provides an absolute purity assay without the need for a specific reference standard of the analyte.[8] It quantifies the molecule by comparing the integral of a unique proton signal from the analyte against the integral of a known signal from a certified, high-purity internal standard of known mass.[9] This technique is definitive for identity (via the full chemical shift and coupling pattern) and provides a highly accurate mass-based assay.

Experimental Protocol: qNMR Assay

-

Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

-

Internal Standard (IS): Certified Maleic Anhydride or Dimethyl Sulfone (choose a standard with signals that do not overlap with the analyte).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is an excellent solvent for organic salts and its residual peak is far from most analyte signals.

-

Sample Preparation:

-

Accurately weigh (~15-20 mg) of this compound into a vial.

-

Accurately weigh (~8-10 mg) of the internal standard into the same vial.

-

Record both weights to four decimal places.

-

Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

-

-

Data Acquisition:

-

Acquire a quantitative 1D proton spectrum.

-

Key Parameters: Use a 90° pulse, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds for accurate quantification). Acquire at least 16 scans.

-

-

Data Processing:

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved, unique signal for the analyte (e.g., the singlet from the -CH₂Br protons).

-

Integrate a unique signal for the internal standard (e.g., the singlet for dimethyl sulfone).

-

-

Calculation: The purity (P) as a mass fraction is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

Trustworthiness: The result is directly traceable to the certified purity of the internal standard. The full spectrum provides structural confirmation, ensuring the assay value corresponds to the correct molecule. Potential impurities with protons in different chemical environments will appear as separate signals and will not be included in the assay calculation, making the method highly specific.

Method 3: Orthogonal Assay by Titrimetry

Causality: Titration offers a classical, non-chromatographic assay method that is orthogonal to both HPLC and qNMR. Two distinct titrations can be performed:

-

Argentometric Titration: This specifically quantifies the ionic bromide (Br⁻) counter-ion. By dissolving the sample and titrating with a standardized silver nitrate (AgNO₃) solution, the precipitation of silver bromide (AgBr) can be monitored potentiometrically to determine the endpoint. This directly measures the amount of HBr salt present.

-

Non-Aqueous Acid-Base Titration: This quantifies the total basicity of the molecule (the quinoline nitrogen). Since the hydrobromide salt is the salt of a weak base, it cannot be accurately titrated in water. The analysis is performed in a non-aqueous solvent (e.g., glacial acetic acid). For hydrobromide salts, the bromide ion can interfere. This is overcome by adding mercuric acetate, which complexes the bromide and liberates acetate, allowing the quinoline to be titrated as a base with a strong acid like perchloric acid.[10]

Experimental Protocol: Argentometric Titration for Ionic Bromide

-

Instrumentation: Autotitrator with a silver indicating electrode.

-

Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃).

-

Sample Preparation: Accurately weigh ~150 mg of the sample, dissolve in ~50 mL of deionized water with a few drops of nitric acid.

-

Procedure: Titrate the sample solution with 0.1 M AgNO₃. The endpoint is determined from the inflection point of the potential curve.

-

Calculation: The percentage of ionic bromide is calculated based on the titrant volume, titrant concentration, and sample weight.

Trustworthiness: This method is highly specific for the halide counter-ion. When combined with the non-aqueous titration result and the qNMR assay, a complete mass balance can be established. The molar ratio of ionic bromide to the organic base should be approximately 1:1, providing a powerful check on the stoichiometry and purity of the salt.

Purification Strategy: Recrystallization

Should the purity of a batch be insufficient, recrystallization is the primary purification technique. The choice of solvent is critical.

Causality: The ideal solvent will dissolve the this compound at an elevated temperature but show poor solubility at lower temperatures. Impurities, being present in smaller quantities, should either remain in the hot solution or be insoluble and allow for hot filtration. For salts, polar protic solvents or mixtures are often effective.[11][12]